[3-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone
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Overview
Description
2-(2,4-DIMETHYLBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYLBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common synthetic routes may include:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving thiophene and pyridine derivatives.
Introduction of Functional Groups: The 2,4-dimethylbenzoyl, thiophen-2-yl, and trifluoromethyl groups are introduced through various substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHYLBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be explored for its potential as a drug candidate or as a lead compound in drug discovery.
Industry: It may find applications in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYLBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridines and related heterocyclic compounds. Examples include:
Clopidogrel: A well-known thienopyridine used as an antiplatelet drug.
Prasugrel: Another thienopyridine with similar antiplatelet activity.
Ticlopidine: An older thienopyridine with similar pharmacological properties.
Uniqueness
2-(2,4-DIMETHYLBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its trifluoromethyl group, for example, can enhance metabolic stability and bioavailability.
Conclusion
2-(2,4-DIMETHYLBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex and potentially valuable compound in scientific research. Its synthesis, chemical reactivity, and applications in various fields make it an interesting subject for further study. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C21H15F3N2OS2 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
[3-amino-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C21H15F3N2OS2/c1-10-5-6-12(11(2)8-10)18(27)19-17(25)16-13(21(22,23)24)9-14(26-20(16)29-19)15-4-3-7-28-15/h3-9H,25H2,1-2H3 |
InChI Key |
SWWRUXLEORJKAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N)C |
Origin of Product |
United States |
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